molecular formula C25H20FN3O3 B1277417 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline CAS No. 574745-75-8

7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline

Cat. No. B1277417
M. Wt: 429.4 g/mol
InChI Key: FAUIFGUQBUATLA-UHFFFAOYSA-N
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Description

The compound "7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline" is a highly substituted quinazoline derivative. Quinazolines are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their presence in numerous pharmacologically active molecules .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound, 4-chloro-6-methoxyquinazoline, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination . Similarly, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a compound with a related structure, was performed using direct metalation followed by cuprate-mediated methylation . These methods highlight the complexity and the need for precise control over reaction conditions in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Substituents on the quinazoline core, such as benzyloxy, methoxy, and fluoro groups, can significantly influence the compound's chemical behavior and biological activity. X-ray crystallography is often used to determine the precise three-dimensional structure of these compounds, as demonstrated by the study of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . They can also participate in condensation reactions, as shown in the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines . The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the quinazoline nucleus in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methoxy, benzyloxy, and fluoro groups can affect these properties. For example, the presence of a benzyloxy group can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The fluorescence properties of quinazoline derivatives can also be of interest, particularly for applications in bioconjugation and detection, as seen in the study of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • The synthesis of related quinazoline derivatives, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves multiple steps including substitution, nitration, reduction, cyclization, and chlorination. The total yield of these processes was reported as 29.2%, and the structure was confirmed through NMR and MS spectrum analysis (Wang et al., 2015).
  • Another study synthesized quinazoline derivatives, including the preparation of 7-(3- (substituted-phenoxy) propoxy) quinazoline compounds. These derivatives were characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis, highlighting the diverse structural possibilities within this class of compounds (Yan & Ouyang, 2013).

Biological Activities and Applications

  • A study on a similar compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, indicated that it acts as an effective inhibitor on the proliferation of lung cancer cell lines. This suggests potential applications in cancer research and therapy, where quinazoline derivatives could be explored for their antiproliferative properties (Cai et al., 2019).

Chemical Properties and Crystal Structure

  • The synthesis of 7-benzoxazol-2-yl and 7-benzothiazol-2-yl-6-fluoroquinolones, compounds structurally related to 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline, was reported. These compounds were obtained using the Gould-Jacobs route, demonstrating the versatility of synthetic methods available for such compounds (Richardson et al., 1998).
  • In another related study, the synthesis and crystal structure of similar quinazoline derivatives were investigated, providing valuable insights into the molecular structure that could be relevant for understanding the properties of 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline (Cai et al., 2019).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.


Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline”, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or a trusted database for the most accurate and up-to-date information.


properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c1-15-10-17-19(29-15)8-9-21(24(17)26)32-25-18-11-22(30-2)23(12-20(18)27-14-28-25)31-13-16-6-4-3-5-7-16/h3-12,14,29H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUIFGUQBUATLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436182
Record name 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline

CAS RN

574745-75-8
Record name 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline
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Synthesis routes and methods I

Procedure details

A suspension of 7-benzyloxy-4-chloro-6-methoxyquinazoline free base (10 g, 33.2 mmol), 4-fluoro-5-hydroxy-2-methylindole (5.9 g, 35.7 mmol), (prepared as described for the starting material in Example 1), and potassium carbonate (9.2 g, 66.6 mmol) in NMP (100 ml) was stirred at 95° C. for 1 hour. After cooling, the mixture was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate. The organic layer was separated, washed with brine and dried over magnesium sulphate and evaporated under vacuum. The residue was triturated under acetonitrile and the suspension was cooled. The precipitate was filtered and dried under vacuum to give 7-benzyloxy-4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxyquinazoline (8.2 g, 57%).
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10 g
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5.9 g
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9.2 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
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7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
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7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
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7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
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7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
Reactant of Route 6
7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline

Citations

For This Compound
1
Citations
IW Ashworth, LC Chan, BG Cox… - The Journal of …, 2018 - ACS Publications
The final synthetic step in the synthesis of cediranib, AZD2171, 1, is the alkylation of a phenol with an alkyl halide to generate an ether. Our need to understand and control the formation …
Number of citations: 7 pubs.acs.org

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